Cefditoren

描述

It is primarily used to treat bacterial infections of the skin and respiratory tract, including community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections . Cefditoren is effective against both Gram-positive and Gram-negative bacteria, making it a versatile option in the treatment of various infections .

准备方法

合成路线和反应条件: 头孢地托仑匹伐昔的合成涉及多个步骤。该过程从7-氨基头孢菌素酸 (7-ACA) 与氧化剂反应开始,得到中间体化合物。该中间体经过硅烷化保护,然后使用碘化钠和硫酸作为催化剂对4-甲基噻唑-5-甲醇进行碘化。 然后将所得化合物与三苯基膦反应形成另一个中间体 .

下一步涉及该中间体与7-氨基头孢菌素酸反应形成头孢地托仑母核。然后在碱性条件下用活性酯与该母核反应制备头孢地托仑钠。 最后,在相转移催化剂存在下,将碘甲基匹伐酸添加到头孢地托仑钠中以获得头孢地托仑匹伐昔 .

工业生产方法: 头孢地托仑匹伐昔的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该过程涉及使用单一溶剂进行不同的步骤,以促进回收和再利用,使其具有成本效益和环境友好 .

化学反应分析

反应类型: 头孢地托仑经历各种化学反应,包括氧化、还原和取代。一个值得注意的反应是它与银离子反应时形成银纳米粒子的能力。 这些头孢地托仑封端的银纳米粒子表现出显着的抗菌活性 .

常用试剂和条件:

氧化: 在合成的初始步骤中使用氧化剂,例如2,2,6,6-四甲基哌啶氧氮基 (TEMPO).

还原: 还原剂用于将中间体转化为所需产物。

取代: 碘化钠和硫酸用于碘化反应.

科学研究应用

Pharmacokinetics and Pharmacodynamics

Cefditoren exhibits favorable pharmacokinetic and pharmacodynamic properties, which are crucial for its effectiveness in treating infections.

Key Pharmacokinetic Properties:

- Absorption: this compound is well-absorbed orally, with peak plasma concentrations occurring approximately 1 to 2 hours post-administration.

- Distribution: It has a volume of distribution that allows adequate penetration into tissues.

- Half-life: The elimination half-life is approximately 2 hours, necessitating multiple daily doses for sustained efficacy.

Pharmacodynamic Activity:

this compound demonstrates strong in vitro activity against common pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. Studies have shown that this compound's minimum inhibitory concentration (MIC) values are lower than those of other oral cephalosporins, indicating superior antibacterial potency .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for community-acquired respiratory tract infections and uncomplicated urinary tract infections.

Respiratory Tract Infections

This compound has been extensively studied for its role in treating community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB).

- Clinical Trials: Seven prospective studies involving over 4,000 patients demonstrated this compound's efficacy in resolving symptoms and eradicating pathogens. The overall clinical success rates were comparable to standard treatments .

- Microbiological Response: In per-pathogen analyses, this compound showed significant microbiological response rates against resistant strains of S. pneumoniae and H. influenzae, making it a valuable option in the face of rising antibiotic resistance .

Urinary Tract Infections

This compound has also been evaluated for uncomplicated cystitis:

- Safety and Efficacy: A study comparing 3-day versus 7-day treatment regimens found no significant differences in clinical outcomes or microbiological eradication rates, supporting its use as a safe and effective treatment option .

Safety Profile

The safety profile of this compound is generally favorable, with gastrointestinal adverse events being the most commonly reported side effects. In clinical trials, the incidence of adverse events was comparable to other antibiotics, with no severe safety concerns raised during its use .

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

-

Case Study on Efficacy Against Resistant Strains:

A patient with a severe respiratory infection caused by a penicillin-resistant strain was treated with this compound. The treatment resulted in rapid symptom resolution and microbiological clearance within a week, illustrating this compound's effectiveness against challenging pathogens . -

Adverse Reaction Case:

A case reported acute generalized exanthematous pustulosis linked to this compound administration during COVID-19 treatment. This highlights the need for careful monitoring when prescribing this compound, especially in patients with complex medical histories .

作用机制

头孢地托仑通过抑制细菌细胞壁合成发挥其杀菌作用。它与青霉素结合蛋白 (PBP) 结合,青霉素结合蛋白是细菌细胞壁中肽聚糖合成最后阶段的转肽作用所必需的。 这种抑制导致细胞壁组装的停滞,最终导致细菌细胞死亡 .

相似化合物的比较

头孢地托仑与其他第三代头孢菌素,如头孢曲松和头孢噻肟相比。 虽然所有这些抗生素都具有相似的作用机制,但头孢地托仑具有更广泛的活性谱,并且对某些耐药菌株更有效 .

类似化合物:

头孢曲松: 另一种具有广谱活性的第三代头孢菌素。

头孢噻肟: 与头孢曲松类似,用于治疗严重细菌感染。

左氧氟沙星: 一种氟喹诺酮类抗生素,其作用机制不同,但临床应用相似.

头孢地托仑独特地结合了广谱活性、对β-内酰胺酶的稳定性和口服生物利用度,使其成为治疗各种细菌感染的宝贵抗生素。

生物活性

Cefditoren pivoxil is a broad-spectrum cephalosporin antibiotic that has gained attention for its efficacy against various bacterial pathogens, particularly in the treatment of community-acquired respiratory tract infections. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, spectrum of activity, and clinical implications based on diverse research findings.

Overview of this compound

This compound is an orally administered cephalosporin that exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly noted for its stability against beta-lactamases, which are enzymes produced by certain bacteria that confer resistance to many antibiotics. The compound is administered as this compound pivoxil, which is converted to the active form, this compound, in the body.

Pharmacokinetics and Pharmacodynamics

Absorption and Bioavailability:

- This compound is absorbed through passive diffusion after oral administration. Its bioavailability ranges from 15% to 20% under fasting conditions but increases significantly when taken with food, enhancing its maximum serum concentration (Cmax) and area under the concentration-time curve (AUC) by approximately 50% .

- The volume of distribution is about 9.3 L, with a protein binding rate of 88%. After a 400 mg dose, Cmax can reach up to 4.6 µg/ml .

Elimination:

- This compound is primarily eliminated unchanged through renal excretion, with an elimination half-life of approximately 1.5 hours .

Pharmacodynamic Profile:

- The pharmacodynamic properties of this compound indicate that it maintains serum concentrations above the minimum inhibitory concentration (MIC) for over 40% of the dosing interval, which is crucial for effective bacterial eradication .

Spectrum of Activity

This compound demonstrates a broad spectrum of activity against various pathogens. Below is a summary table showcasing its MIC values against key bacterial species:

| Pathogen | MIC90 (µg/ml) | Comparison with Other Antibiotics |

|---|---|---|

| Streptococcus pneumoniae | 0.5 | Superior to amoxicillin (4), cefuroxime (8), and macrolides (≥16) |

| Haemophilus influenzae | ≤0.03 | Comparable to cefotaxime (≤0.03), superior to levofloxacin (≤0.06) |

| Moraxella catarrhalis | ≤0.5 | Effective against beta-lactamase-positive strains |

| Enterobacteriaceae | Varies | Highly susceptible; resistant strains may exist |

This compound's efficacy against penicillin-non-susceptible strains of S. pneumoniae and beta-lactamase-positive H. influenzae makes it a valuable option in treating respiratory infections where resistance is a concern .

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in treating community-acquired pneumonia and other respiratory infections:

- In a pooled analysis of clinical trials, this compound achieved a bacteriological response rate of approximately 90% for S. pneumoniae (including resistant strains) and 85% for H. influenzae .

- Specific outcomes included a microbiological response rate of 92.3% for infections caused by penicillin-susceptible S. pneumoniae and 94.4% for penicillin-resistant strains .

Case Studies

Several case studies have highlighted the successful use of this compound in clinical settings:

- Case Study on Community-Acquired Pneumonia:

- Efficacy Against Beta-Lactamase Producers:

属性

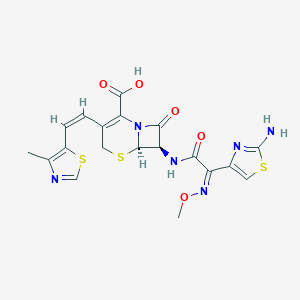

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIPKYQIOVAHOP-YLGJWRNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328012 | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefditoren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble at levels equal to < 0.1 mg/mL., 4.41e-02 g/L | |

| Record name | Cefditoren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefditoren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |

| Record name | Cefditoren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

104145-95-1, 117467-28-4 | |

| Record name | Cefditoren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104145-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefditoren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104145951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefditoren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFDITOREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QS09V3YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefditoren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127-129 °C, 127 - 129 °C | |

| Record name | Cefditoren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefditoren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of cefditoren?

A1: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria. [, ] These enzymes are crucial for peptidoglycan biosynthesis, an essential component of the bacterial cell wall. []

Q2: How does this compound binding to PBPs affect bacteria?

A2: By binding to PBPs, this compound inhibits their enzymatic activity. [] This disrupts peptidoglycan synthesis, weakening the bacterial cell wall and ultimately leading to bacterial cell death. [, ]

Q3: What is the molecular formula and weight of this compound pivoxil?

A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound pivoxil.

Q4: Does grinding affect the stability of this compound pivoxil?

A5: Yes, grinding increases the hygroscopicity of this compound pivoxil, meaning it more readily absorbs moisture from the air. [] This is likely due to increased exposure of hydrophilic adsorption sites, especially around carbonyl groups. []

Q5: How does the C-3 side chain of this compound contribute to its activity?

A6: The crystal structure of this compound bound to Streptococcus pneumoniae PBP 2X reveals that the methylthiazole group of its C-3 side chain fits into a hydrophobic pocket created by specific amino acid residues within the enzyme's active site. [] This interaction is thought to contribute to this compound's high activity against S. pneumoniae. []

Q6: What strategies are employed to improve the formulation of this compound pivoxil?

A7: this compound pivoxil dry suspensoids have been developed to mask the drug's odor, improve taste, and enhance stability, quality, and bioavailability. [] These formulations typically include excipients like sucrose, hypromellose, proteins, sugars, and flavorings. []

Q7: How does the administration of this compound pivoxil with food affect its bioavailability?

A8: The oral bioavailability of this compound is low in fasting patients but increases when taken with food. []

Q8: What is the primary route of elimination for this compound?

A9: this compound is primarily eliminated through biliary excretion, meaning it is transported from the liver into the bile and eventually excreted in feces. [, ]

Q9: What is the relationship between this compound concentration and its activity against bacteria?

A10: this compound is considered a time-dependent antibiotic. [, ] This means its efficacy is primarily driven by the duration of time the drug concentration remains above the minimum inhibitory concentration (MIC) for the target bacteria. [, ]

Q10: How does protein binding affect this compound's activity?

A11: While only the unbound fraction of an antibiotic is traditionally considered active, simulations suggest that this compound's high protein binding may not entirely preclude its activity, particularly against S. pneumoniae. []

Q11: Does this compound effectively penetrate into tissues relevant to respiratory infections?

A12: Yes, this compound demonstrates good tissue penetration into bronchial mucosa and epithelial lining fluid, key sites of respiratory infections. []

Q12: How effective is this compound against penicillin-resistant S. pneumoniae?

A13: this compound demonstrates potent activity against both penicillin-susceptible and penicillin-resistant S. pneumoniae strains. [, , , ] Studies have shown it to be more active than other oral cephalosporins against these strains. []

Q13: What is the activity of this compound against Haemophilus influenzae?

A14: this compound exhibits excellent activity against H. influenzae, including strains resistant to ampicillin and those producing β-lactamases. [, , , , ]

Q14: How effective is this compound against skin and soft tissue infections?

A15: Clinical trials have shown this compound pivoxil to be effective in treating uncomplicated skin and skin structure infections (SSTIs), demonstrating high clinical cure rates. [, ] It has shown comparable efficacy to other oral cephalosporins in this setting. []

Q15: Does this compound have a role in treating urinary tract infections (UTIs)?

A16: Research suggests this compound pivoxil is a safe and effective treatment for acute uncomplicated cystitis. [] Additionally, high this compound concentrations in urine support its potential use in treating UTIs. []

Q16: Has this compound demonstrated efficacy in treating respiratory infections?

A17: Clinical trials have demonstrated the efficacy of this compound pivoxil in treating various respiratory tract infections, including acute exacerbations of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and sinusitis. [, ]

Q17: What are the primary mechanisms of resistance to this compound?

A17: Resistance mechanisms in bacteria against this compound are similar to those observed with other β-lactam antibiotics. These include:

- Alterations in PBPs: Mutations in PBP genes can reduce this compound's binding affinity, decreasing its efficacy. [, ]

Q18: What analytical techniques are commonly used to quantify this compound?

A20: High-performance liquid chromatography (HPLC) is a widely used method for quantifying this compound in various matrices, including plasma, bile, urine, and pharmaceutical formulations. [, , , ]

Q19: How are this compound degradation products identified and characterized?

A21: Liquid chromatography-mass spectrometry/time of flight (LC-MS/TOF) is a powerful technique employed to identify and characterize the degradation products of this compound pivoxil under various stress conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。